

# theoretical and computational studies of 2-Oxocyclopentanecarbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonitrile

Cat. No.: B149592

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Computational Study of **2-Oxocyclopentanecarbonitrile**

## Authored by: Gemini AI

## Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of **2-Oxocyclopentanecarbonitrile**. This molecule, featuring a five-membered ring with both a ketone and a nitrile functional group, serves as a valuable scaffold in medicinal chemistry and drug development. This document outlines a robust computational workflow, beginning with conformational analysis and geometry optimization using Density Functional Theory (DFT). It further details the prediction of spectroscopic properties, including vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra. Frontier Molecular Orbital (FMO) analysis is discussed to elucidate the molecule's reactivity and electronic characteristics. Finally, a hypothetical molecular docking study is presented to illustrate its potential interactions with biological targets. The data, protocols, and visualizations herein serve as a foundational resource for researchers, scientists, and drug development professionals engaged in molecular modeling and rational drug design.

## Introduction

**2-Oxocyclopentanecarbonitrile** (also known as 2-cyanocyclopentanone) is a bifunctional organic compound with the molecular formula  $C_6H_7NO$ .<sup>[1]</sup> Its structure, comprising a

cyclopentanone ring substituted with a cyano group at the alpha position, makes it an intriguing candidate for chemical synthesis and as a building block for more complex pharmaceutical agents. The presence of the ketone and nitrile groups provides multiple sites for chemical modification and potential interactions with biological macromolecules.

Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for its application in drug design.<sup>[2]</sup> Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, guiding experimental efforts and enabling the rational design of novel therapeutics.<sup>[2][3]</sup> This guide details a standard computational protocol for the comprehensive analysis of **2-Oxocyclopentanecarbonitrile**, presenting representative data to illustrate the expected outcomes of such a study.

## Computational and Experimental Protocols

A multi-step computational workflow is essential for a thorough investigation of **2-Oxocyclopentanecarbonitrile**'s properties. This process is complemented by standard experimental techniques for synthesis and characterization.

### Computational Methodology

The primary computational approach utilizes Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.<sup>[2]</sup>

- **Conformational Analysis and Geometry Optimization:** An initial conformational search is performed to identify the low-energy conformers of the molecule. The cyclopentanone ring can adopt non-planar conformations, typically described as envelope or twist ( $C_2$ ) forms.<sup>[4]</sup> <sup>[5]</sup> The stability of conformers with the cyano group in pseudo-axial versus pseudo-equatorial positions is a key consideration.<sup>[6]</sup><sup>[7]</sup> Full geometry optimization of the most stable conformer is then carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G\* basis set.<sup>[2]</sup><sup>[8]</sup>
- **Vibrational Frequency Calculations:** Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G\*).<sup>[2]</sup> These calculations serve to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.<sup>[9]</sup><sup>[10]</sup>

- NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. Calculations are typically referenced against a standard, such as tetramethylsilane (TMS), to correlate with experimental data.
- Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[11][12]
- Molecular Docking: To explore its potential as a drug candidate, a hypothetical molecular docking study can be performed.[13] The optimized 3D structure of **2-Oxocyclopentanecarbonitrile** is docked into the active site of a relevant protein target (e.g., a kinase or enzyme). The docking process predicts the preferred binding orientation and calculates a scoring function (e.g., in kcal/mol) to estimate the binding affinity.[14][15]

## Experimental Protocols (Cited)

- Synthesis: The synthesis of **2-Oxocyclopentanecarbonitrile** and its derivatives can be achieved through various established organic chemistry reactions. While specific protocols for this exact molecule are not detailed in the provided search results, related syntheses often involve reactions like the dehydration of oximes or cyanation of ketones.[16][17]
- Spectroscopic Characterization:
  - FTIR Spectroscopy: The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) groups are of primary interest.[12][16]
  - NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer (e.g., 300 MHz for <sup>1</sup>H NMR).[18] Chemical shifts are reported in parts per million (ppm) relative to TMS. These spectra confirm the structural connectivity of the molecule.[19]

## Data Presentation and Analysis

The following tables summarize the expected physicochemical and computational data for **2-Oxocyclopentanecarbonitrile**.

Table 1: General and Computed Molecular Properties

| Property                  | Value                               | Source              |
|---------------------------|-------------------------------------|---------------------|
| <b>Molecular Formula</b>  | <b>C<sub>6</sub>H<sub>7</sub>NO</b> | <a href="#">[1]</a> |
| Molecular Weight          | 109.13 g/mol                        | <a href="#">[1]</a> |
| IUPAC Name                | 2-oxocyclopentane-1-carbonitrile    | <a href="#">[1]</a> |
| CAS Number                | 2941-29-9                           | <a href="#">[1]</a> |
| XLogP3                    | 0.4                                 | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count | 0                                   | <a href="#">[1]</a> |

| Hydrogen Bond Acceptor Count | 2 |[\[1\]](#) |

## Conformational and Structural Analysis

The cyclopentanone ring is not planar and exists in dynamic equilibrium between envelope and twist conformations. For 2-substituted cyclopentanones, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.[\[6\]](#)[\[7\]](#) DFT calculations are used to determine the relative energies of these conformers. The pseudo-equatorial conformer is often more stable due to reduced steric hindrance.

Table 2: Predicted Structural Parameters (DFT B3LYP/6-31G)\* (Note: These are representative values based on standard bond lengths and computational studies of similar molecules.)

| Parameter    | Bond/Atoms | Predicted Value |
|--------------|------------|-----------------|
| Bond Lengths |            |                 |
|              | C=O        | ~1.22 Å         |
|              | C≡N        | ~1.16 Å         |
|              | C-CN       | ~1.47 Å         |
|              | C-C (ring) | ~1.54 Å         |
| Bond Angles  |            |                 |
|              | O=C-C      | ~125°           |
|              | C-C-CN     | ~110°           |

| Dihedral Angle | C-C-C-C (ring) | Varies (non-planar) |

## Predicted Spectroscopic Data

Vibrational Analysis: The predicted IR spectrum is dominated by strong absorption bands corresponding to the carbonyl and nitrile groups.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group          | Predicted Wavenumber (cm <sup>-1</sup> ) | Expected Intensity |
|------------------|---------------------------|------------------------------------------|--------------------|
| C-H Stretch      | Aliphatic CH <sub>2</sub> | 2850 - 3000                              | Medium             |
| C≡N Stretch      | Nitrile                   | ~2240 - 2260                             | Medium-Strong      |
| C=O Stretch      | Ketone                    | ~1740 - 1760                             | Strong             |

| C-C Stretch | Ring | 1000 - 1200 | Medium |

Reference for typical ranges:[4][10][16]

NMR Analysis: The predicted NMR chemical shifts are crucial for structural verification.

Table 4: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in ppm) (Note: Values are estimated based on typical chemical shift ranges for the given functional groups.)

| Nucleus             | Atom Position (see structure) | Predicted Chemical Shift (ppm) | Multiplicity |
|---------------------|-------------------------------|--------------------------------|--------------|
| $^1\text{H}$ NMR    |                               |                                |              |
|                     | H at C2                       | ~3.5 - 3.8                     | Triplet      |
|                     | H at C3, C5                   | ~2.2 - 2.6                     | Multiplet    |
|                     | H at C4                       | ~2.0 - 2.3                     | Multiplet    |
| $^{13}\text{C}$ NMR |                               |                                |              |
|                     | C1 (C=O)                      | ~205 - 220                     | -            |
|                     | C2 (CH-CN)                    | ~40 - 50                       | -            |
|                     | C6 (C≡N)                      | ~115 - 120                     | -            |
|                     | C3, C5 (CH <sub>2</sub> )     | ~30 - 40                       | -            |

|| C4 (CH<sub>2</sub>) | ~20 - 30 | - |

Reference for typical ranges:[18][19][20]

## Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [11] The HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atom of the carbonyl group. The LUMO is likely centered on the electrophilic carbon of the carbonyl group and the cyano group.[21] A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability.[12]

Table 5: Predicted Frontier Molecular Orbital Properties (DFT B3LYP/6-31G)\* (Note: These are hypothetical values for illustrative purposes.)

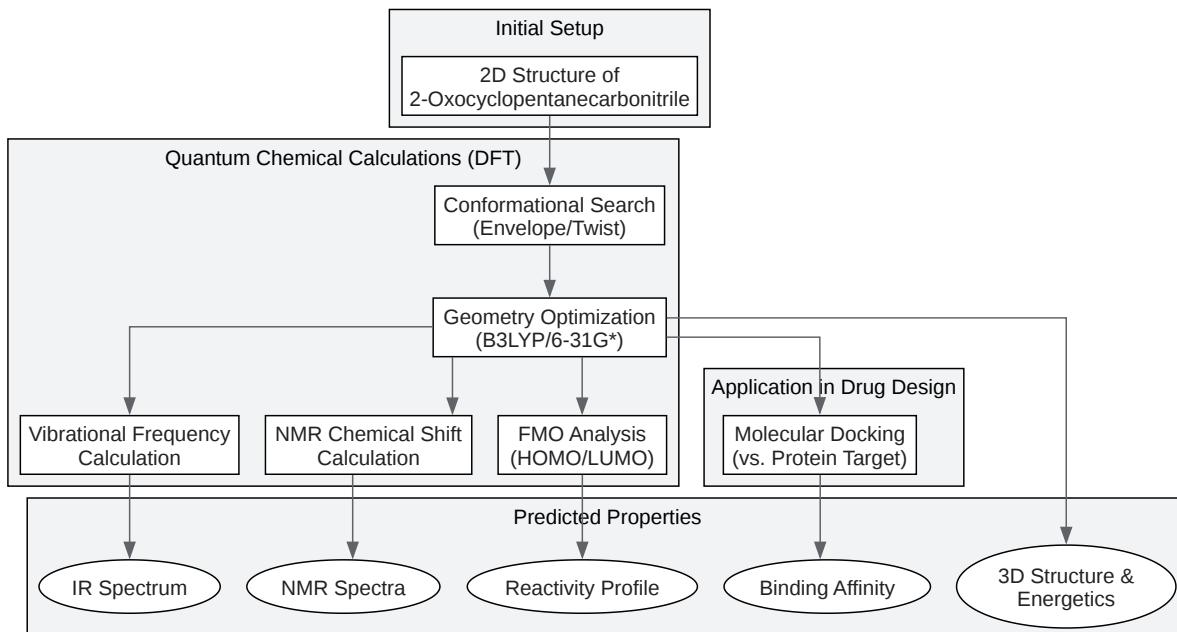
| Parameter   | Predicted Value (eV) |
|-------------|----------------------|
| HOMO Energy | ~ -7.0 eV            |
| LUMO Energy | ~ -1.5 eV            |

| HOMO-LUMO Energy Gap ( $\Delta E$ ) | ~ 5.5 eV |

## Molecular Docking and Drug Development Implications

To illustrate its potential in drug discovery, a hypothetical docking study of **2-Oxocyclopentanecarbonitrile** against a protein kinase was conceptualized. Kinases are important targets in cancer therapy. The small, rigid scaffold of the molecule could allow it to fit into the ATP-binding pocket of a kinase.

Table 6: Hypothetical Molecular Docking Results against a Protein Kinase


| Compound                      | Docking Score (kcal/mol) | Key Predicted Interactions                                                           |
|-------------------------------|--------------------------|--------------------------------------------------------------------------------------|
| 2-Oxocyclopentanecarbonitrile | -6.5                     | Hydrogen bond (C=O with backbone NH),<br>Hydrophobic interactions (cyclopentyl ring) |

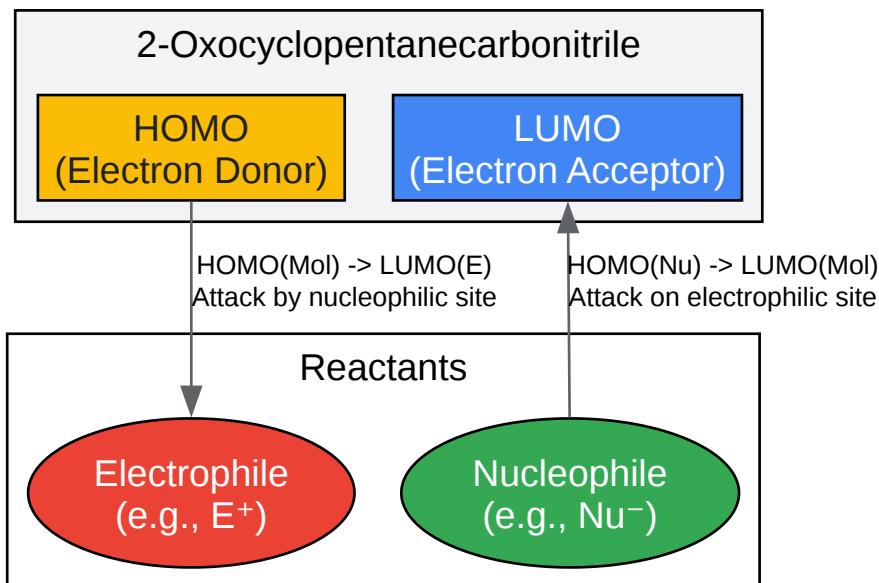
| Known Kinase Inhibitor (Reference) | -8.0 | Hydrogen bonds, Pi-stacking |

The hypothetical docking score suggests a moderate binding affinity. The carbonyl group is predicted to act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. [22] This suggests that **2-Oxocyclopentanecarbonitrile** could serve as a starting point or a fragment for designing more potent and selective inhibitors.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and concepts relevant to the study of **2-Oxocyclopentanecarbonitrile**.




Axial



Equatorial

A DFT calculation can predict the energy difference ( $\Delta E$ ) between the more stable pseudo-equatorial and the pseudo-axial conformers.

## Frontier Molecular Orbital Interaction Concept

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Oxocyclopentane-1-carbonitrile | C<sub>6</sub>H<sub>7</sub>NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [theoretical and computational studies of 2-Oxocyclopentanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149592#theoretical-and-computational-studies-of-2-oxocyclopentanecarbonitrile>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)